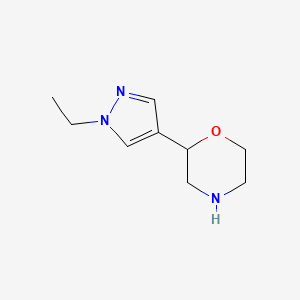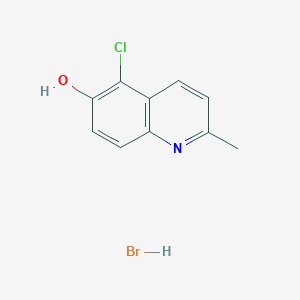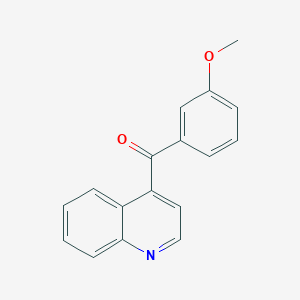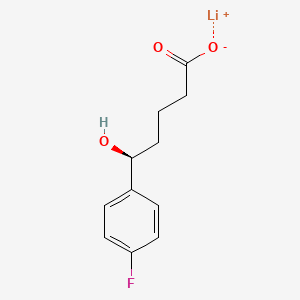
4-(3,4-Difluorobenzoyl)quinoline
Vue d'ensemble
Description
4-(3,4-Difluorobenzoyl)quinoline, also known as DFQ, is a compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H9F2NO and a molecular weight of 269.25 .
Synthesis Analysis
The synthesis of quinoline derivatives like 4-(3,4-Difluorobenzoyl)quinoline often involves various methods such as activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines .Molecular Structure Analysis
The molecular structure of 4-(3,4-Difluorobenzoyl)quinoline consists of a quinoline core with a 3,4-difluorobenzoyl group attached . The exact structure can be determined using techniques such as (1)H NMR, FTIR, and Raman spectra .Chemical Reactions Analysis
Quinoline derivatives like 4-(3,4-Difluorobenzoyl)quinoline can undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis
The predicted boiling point of 4-(3,4-Difluorobenzoyl)quinoline is 424.7±40.0 °C, and its predicted density is 1.324±0.06 g/cm3 . Its pKa is predicted to be 1.83±0.13 .Applications De Recherche Scientifique
Fluorescent Properties and Biological Systems Study
Quinoline derivatives are recognized for their efficient fluorescence. They are extensively utilized in biochemistry and medicine for the investigation of diverse biological systems. The search for novel compounds that are more sensitive and selective remains a priority, with certain quinoline derivatives showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antineoplastic Agents
The innovative synthesis of polycyclic quinoline-based compounds has demonstrated significant anticancer activity. This includes the development of novel tricyclic thiazoloquinolones, highlighting the potential of quinoline derivatives in cancer treatment (Ahmed, Dawe, & Daneshtalab, 2012).
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
DFT and TD-DFT/PCM calculations have been employed to investigate the molecular structure, spectroscopic characteristics, and NLO properties of certain quinoline derivatives. These studies aid in understanding the electronic interactions and potential applications in materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).
Electrochemical Synthesis and Mechanistic Studies
The electrochemical oxidation of specific compounds in the presence of quinolone derivatives has been explored for synthesizing new benzofuran derivatives. This research offers insights into electrochemical synthesis mechanisms, presenting potential applications in organic synthesis (Moghaddam et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-5-10(9-14(13)18)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCWHECLANIQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorobenzoyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)





![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)


amine dihydrochloride](/img/structure/B1433436.png)
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
